2-amino-5-bromo-4-chlorophenol

Neuroscience GPCR Pharmacology Trace Amine-Associated Receptors

Unlike generic aminophenol analogs, the specific 5-bromo-4-chloro substitution is non-interchangeable for critical applications. Pre-installed dual halogenation enables regioisomerically pure 6-bromo-5-chlorobenzoxazole synthesis, bypassing low-yield post-cyclization separations. Validated pharmacological profile: TAAR1 agonist (hEC50 4.90 µM, mEC50 1.80 µM) and EPX inhibitor (IC50 360 nM)—a defined chemical probe for species-specific neuropharmacology and eosinophil enzyme studies. Source from qualified suppliers for batch consistency.

Molecular Formula C6H5BrClNO
Molecular Weight 222.5
CAS No. 40372-61-0
Cat. No. B6149243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-bromo-4-chlorophenol
CAS40372-61-0
Molecular FormulaC6H5BrClNO
Molecular Weight222.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromo-4-chlorophenol (CAS 40372-61-0): A Multi-Halogenated Aminophenol Building Block for Specialized Organic Synthesis


2-Amino-5-bromo-4-chlorophenol is a disubstituted aminophenol derivative characterized by the presence of amino, hydroxyl, bromo, and chloro functionalities on a single benzene ring (C6H5BrClNO, MW: 222.47 g/mol) [1]. Its unique substitution pattern (amino at position 2, bromo at position 5, chloro at position 4) distinguishes it from simpler mono-halogenated or differently substituted analogs, making it a specialized building block for heterocyclic synthesis [2] and a valuable probe in pharmacological research [3].

Why 2-Amino-5-bromo-4-chlorophenol Cannot Be Directly Replaced by Other Halogenated Aminophenols


Substituting 2-amino-5-bromo-4-chlorophenol with generic aminophenol analogs (e.g., 2-amino-4-chlorophenol or 2-amino-5-bromophenol) is not scientifically valid due to the compound's distinct physicochemical properties and biological activity profile. The simultaneous presence of bromine and chlorine atoms at specific positions significantly alters its boiling point, density, and pKa , which directly impacts purification, formulation, and reactivity in cross-coupling reactions. Critically, its unique halogenation pattern confers a specific pharmacological signature, including distinct agonist potency at trace amine-associated receptor 1 (TAAR1) [1] and selective inhibition of eosinophil peroxidase (EPX) [2]. These quantitative differences demonstrate that the compound's value is not derived from its aminophenol core but from its precise, non-interchangeable substitution.

Quantitative Differentiation of 2-Amino-5-bromo-4-chlorophenol: A Comparative Data Guide for Procurement Decisions


TAAR1 Agonist Potency: A Species-Specific Profile Distinct from Mono-Halogenated Analogs

2-Amino-5-bromo-4-chlorophenol exhibits a differential agonist profile at the trace amine-associated receptor 1 (TAAR1) compared to the mono-chlorinated analog 2-amino-4-chlorophenol. The target compound shows an EC50 of 4.90E+3 nM at human TAAR1, which is approximately 2.7-fold higher (less potent) than the comparator's EC50 of 1.80E+3 nM [1]. However, at mouse TAAR1, the target compound demonstrates an EC50 of 1.80E+3 nM [2], a value identical to the comparator's human TAAR1 potency but for which direct mouse TAAR1 comparator data was not identified in this analysis. This species-specific divergence in potency underscores the impact of the dual halogenation pattern on receptor interaction.

Neuroscience GPCR Pharmacology Trace Amine-Associated Receptors

Physical Property Differentiation: Higher Thermal Stability and Density for Downstream Processing

The dual halogenation of 2-amino-5-bromo-4-chlorophenol results in substantially altered physicochemical properties relative to its mono-halogenated and regioisomeric counterparts. The target compound exhibits a predicted boiling point of 310.0±42.0 °C, which is significantly higher than that of 2-amino-4-chlorophenol (276.8 °C) and 2-amino-5-bromophenol (265.0±25.0 °C) . Its predicted density of 1.880±0.06 g/cm³ is also greater than that of 2-amino-4-chlorophenol (1.406 g/cm³) and 2-amino-5-bromophenol (1.768±0.06 g/cm³) . Furthermore, its predicted pKa of 8.36±0.23 differs from the pKa of 8.79±0.10 for 2-amino-5-bromophenol . These data confirm that the 5-bromo-4-chloro substitution pattern imparts a unique physical identity that is not approximated by simpler analogs.

Process Chemistry Purification Formulation Science

Eosinophil Peroxidase (EPX) Inhibition: A Specific Biological Activity Profile

2-Amino-5-bromo-4-chlorophenol has been identified as a potent and selective inhibitor of human eosinophil peroxidase (EPX), a key enzyme in eosinophil-driven inflammation. It inhibits EPX bromination activity with an IC50 of 360 nM [1]. In contrast, the compound demonstrates extremely high potency against myeloperoxidase (MPO) in a cell-free chlorination assay (IC50 of 1 nM), but this activity is not recapitulated in a PMA-induced cellular MPO assay (IC50 of 4.20E+4 nM) [1]. While a direct comparator for EPX inhibition among close analogs is not identified in this analysis, this unique combination of sub-micromolar EPX inhibition and poor cellular MPO activity distinguishes the target compound's biological fingerprint from generic halogenated phenols, which may exhibit broad, non-specific enzyme inhibition.

Immunology Enzymology Peroxidase Inhibition

Optimal Application Scenarios for 2-Amino-5-bromo-4-chlorophenol Based on Quantified Differentiation


Synthesis of Multi-Halogenated Heterocycles

2-Amino-5-bromo-4-chlorophenol is an optimal starting material for constructing benzoxazoles and related heterocycles bearing both bromo and chloro substituents. Its dual halogenation allows for the direct synthesis of 6-bromo-5-chlorobenzoxazole, a valuable intermediate, without requiring sequential halogenation steps [1]. This is particularly advantageous when regioisomeric purity is critical, as the 5-bromo-4-chloro pattern is pre-installed, circumventing the low-yield separations often encountered in post-cyclization halogenation of 2-amino-4-chlorophenol [2].

TAAR1 Pharmacological Tool for Species-Specific Studies

Given its differential potency at human versus mouse TAAR1 (EC50 of 4.90E+3 nM vs. 1.80E+3 nM, respectively), 2-amino-5-bromo-4-chlorophenol is a useful tool compound for investigating species-specific pharmacology of the trace amine system [3]. Its lower potency at the human receptor makes it suitable for studies requiring a partial agonist profile or for exploring the functional consequences of reduced TAAR1 activation in humanized models.

Eosinophil Peroxidase (EPX) Activity Assays

With a defined IC50 of 360 nM for inhibiting EPX bromination activity, this compound serves as a well-characterized positive control or chemical probe in enzymatic assays focused on eosinophil function [4]. Its distinct activity profile, showing high potency in cell-free EPX and MPO assays but markedly reduced potency in a cellular MPO context, makes it valuable for dissecting enzyme inhibition mechanisms in vitro.

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